molecular formula C23H40F3N5O5S B1147949 Biotin-X Cadaverine CAS No. 916165-67-8

Biotin-X Cadaverine

Cat. No.: B1147949
CAS No.: 916165-67-8
M. Wt: 555.65
InChI Key:
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Description

Biotin-X Cadaverine, also known as 5-(((N-(Biotinoyl)amino)hexanoyl)amino)pentylamine, is a biotinylated derivative of cadaverine. This compound is widely used in biochemical and molecular biology applications due to its ability to label proteins, peptides, and nucleotides. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-X Cadaverine is synthesized through a multi-step process involving the conjugation of biotin to cadaverine. The synthesis typically involves the following steps:

    Activation of Biotin: Biotin is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester.

    Conjugation with Cadaverine: The activated biotin is then reacted with cadaverine in the presence of a base to form this compound. The reaction is carried out under mild conditions to preserve the integrity of both biotin and cadaverine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Activation: Biotin is activated in large reactors using EDC or similar coupling agents.

    Conjugation and Purification: The activated biotin is conjugated with cadaverine, and the product is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Biotin-X Cadaverine undergoes various chemical reactions, including:

    Substitution Reactions: The primary amine group of cadaverine can participate in substitution reactions with activated carboxylic acids or esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

    Cross-linking Reactions: this compound can form cross-links with proteins and peptides through its amine group, facilitated by reagents like EDC.

Common reagents and conditions used in these reactions include:

    EDC: Used for activating carboxylic acids for amine coupling.

    Bases: Such as sodium hydroxide or triethylamine, used to facilitate the conjugation reactions.

Scientific Research Applications

Biotin-X Cadaverine has a wide range of applications in scientific research:

    Biochemistry: Used for labeling proteins and peptides, facilitating their detection and purification.

    Molecular Biology: Employed in assays to study protein-protein interactions, enzyme activities, and cellular processes.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.

    Industry: Applied in the production of biotinylated products for various biochemical assays and research tools.

Mechanism of Action

The mechanism of action of Biotin-X Cadaverine involves its ability to form strong, non-covalent bonds with avidin or streptavidin. The biotin moiety binds to the biotin-binding sites of avidin or streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules. The cadaverine moiety provides a flexible spacer, reducing steric hindrance and enhancing binding efficiency.

Comparison with Similar Compounds

Biotin-X Cadaverine can be compared with other biotinylated compounds such as:

    Biotin-XX Cadaverine: Similar to this compound but with a longer spacer, providing even greater flexibility and reduced steric hindrance.

    Biocytin: A biotinylated lysine derivative used for similar applications but with different spacer properties.

    Biotinylated Polyamines: Other biotinylated polyamines like biotin-spermidine and biotin-spermine, which offer different spacer lengths and binding properties.

This compound is unique due to its optimal spacer length, providing a balance between flexibility and binding efficiency, making it a versatile tool in various biochemical and molecular biology applications.

Properties

CAS No.

916165-67-8

Molecular Formula

C23H40F3N5O5S

Molecular Weight

555.65

Origin of Product

United States

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